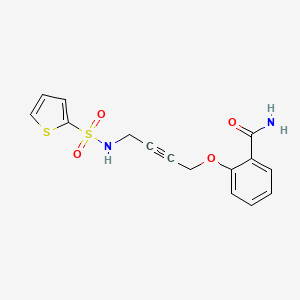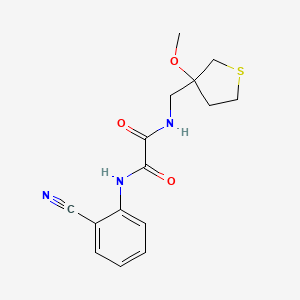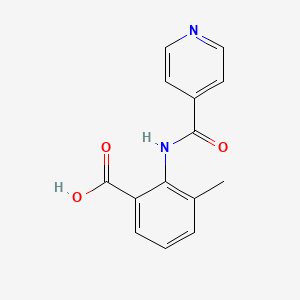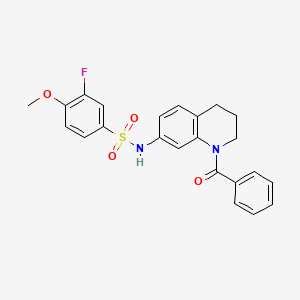
2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, 4-(thiophene-2-sulfonamido)benzoic acid has a molecular weight of 283.33 and a melting point of 166-167 degrees Celsius .科学的研究の応用
1. Application in Ocular Disease Treatment
Derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the compound , have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be useful in treating glaucoma. Among these derivatives, compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide have shown significant ocular hypotensive activity, making them candidates for clinical evaluation in the treatment of glaucoma (Graham et al., 1989).
2. Fluorescent Probe for Thiophenols Discrimination
A reaction-based fluorescent probe, using similar structural components including a sulfonamide group, has been developed for the selective discrimination of thiophenols over aliphaticthiols. This design is significant in chemical, biological, and environmental sciences for detecting relevant toxic benzenethiols and biologically active aliphatic thiols. The probe, which features high sensitivity and selectivity, has been successfully applied in water samples, demonstrating its potential for environmental and biological sciences (Wang et al., 2012).
3. Inhibitors of Carbonic Anhydrases
Compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and similar aromatic sulfonamides have been assayed as inhibitors of various carbonic anhydrase (CA) isoenzymes. These compounds showed nanomolar half maximal inhibitory concentration (IC50) values, indicating their potential use in medical applications targeting carbonic anhydrases (Supuran et al., 2013).
4. Cancer Treatment Strategies
Benzo[b]thiophene sulfonamide derivatives have been investigated for their interactions with carbonic anhydrase isozymes, some of which are involved in tumorigenesis. These derivatives demonstrated inhibition of tumor-associated isozymes, suggesting their potential role in developing novel therapeutic strategies for cancer management (Innocenti et al., 2005).
5. Corrosion Inhibition
A study has demonstrated the use of a sulfur-containing Schiff base (similar in structure to the compound ) as an efficient corrosion inhibitor for mild steel in acidic solutions. This showcases the potential application of such compounds in industrial settings to protect metals from corrosion (Tezcan et al., 2018).
作用機序
Biochemical Pathways
Thiophene derivatives, which are part of the compound’s structure, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. , it is plausible that this compound could have similar effects
Safety and Hazards
The safety and hazards of thiophene derivatives can also vary widely. For example, 4-(thiophene-2-sulfonamido)benzoic acid has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
将来の方向性
特性
IUPAC Name |
2-[4-(thiophen-2-ylsulfonylamino)but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c16-15(18)12-6-1-2-7-13(12)21-10-4-3-9-17-23(19,20)14-8-5-11-22-14/h1-2,5-8,11,17H,9-10H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVPKMQPRKNZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2955745.png)

![7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955747.png)

![(Z)-methyl 2-benzylidene-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2955749.png)
![N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2955751.png)
![6-(3,4-dichlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2955752.png)
![6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2955754.png)
![2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B2955756.png)




![3-(tert-butyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2955767.png)